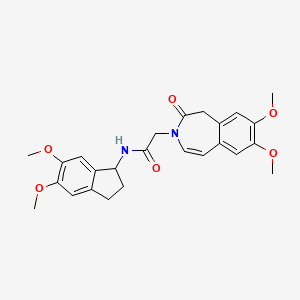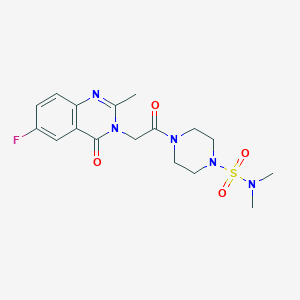![molecular formula C19H23N3O4 B11009438 N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009438.png)
N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a morpholinocarbonyl group, and a pyrrole ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate substituted benzene derivative, followed by the introduction of the morpholinocarbonyl group through a nucleophilic substitution reaction. The pyrrole ring can be introduced via a cyclization reaction, and the methoxy group is typically added through an etherification process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and morpholinocarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)ACETAMIDE
- N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)BUTANAMIDE
Uniqueness
N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H23N3O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H23N3O4/c1-25-17-5-4-15(19(24)22-10-12-26-13-11-22)14-16(17)20-18(23)6-9-21-7-2-3-8-21/h2-5,7-8,14H,6,9-13H2,1H3,(H,20,23) |
InChI Key |
HKQLELYHPVNISR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)CCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11009355.png)
![1-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-proline](/img/structure/B11009357.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B11009360.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11009364.png)
![N-[4-(morpholin-4-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11009365.png)
![2,3-dimethyl-5-oxo-N-(pyridin-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009386.png)
![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B11009396.png)
![N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11009397.png)

![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11009418.png)
![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11009426.png)
![N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11009434.png)
![trans-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009437.png)

